BenchChemオンラインストアへようこそ!

2,5-Diamino-3-bromobenzonitrile

Heterocycle synthesis Regioselectivity Benzimidazole vs quinoxaline

Stop sourcing separate building blocks for cross-coupling and heterocycle formation. 2,5-Diamino-3-bromobenzonitrile (CAS 82997-65-7) integrates a C3 bromine handle for Pd-catalyzed Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig diversification with a rare 1,4-diamino topology that exclusively yields quinoxalines and linear polyimides. Its non-brominated analog (2,5-diaminobenzonitrile) lacks the halogen needed for biaryl library synthesis, while the 3,4-diamino regioisomer forces benzimidazole formation instead of the kinase-inhibitor-relevant quinoxaline pathway. Secure this single scaffold to execute parallel build-couple-cyclize strategies.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 82997-65-7
Cat. No. B1428803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-3-bromobenzonitrile
CAS82997-65-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Br)N
InChIInChI=1S/C7H6BrN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2
InChIKeyIKSPSVLLVGFKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diamino-3-bromobenzonitrile (CAS 82997-65-7): Procurement-Ready Brominated Diaminobenzonitrile Building Block for Diversifiable Heterocycle Synthesis


2,5-Diamino-3-bromobenzonitrile (CAS 82997-65-7) is a trisubstituted aromatic building block of formula C₇H₆BrN₃ (MW 212.05 g/mol, exact mass 210.97451 Da) bearing two amino groups at C2 and C5, a nitrile at C1, and a bromine atom at C3 on the benzene ring . The compound is classified as an aryl diamine and halogenated benzonitrile derivative, serving as a versatile intermediate for constructing nitrogen-containing heterocycles, cross-coupled biaryl systems, and functional materials . It is commercially available as a research-grade chemical with standard purity specifications of 95%+ from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC . The PubChem Compound ID is 68039454 [1].

Why 2,5-Diamino-3-bromobenzonitrile Cannot Be Swapped for Its Non-Brominated Analog or Regioisomer Without Altering Synthetic Outcomes


Substituting 2,5-diamino-3-bromobenzonitrile with its closest in-class alternatives introduces either the loss of a critical cross-coupling handle or a fundamental change in heterocycle-accessible topology. The non-brominated analog 2,5-diaminobenzonitrile (CAS 14346-13-5) lacks the C3 bromine required for Pd-catalyzed Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings, precluding direct biaryl or C–N diversification . The regioisomer 3,4-diamino-5-bromobenzonitrile (CAS 1417371-78-8) positions its amino groups ortho to each other, enabling direct benzimidazole formation but precluding the 1,4-diamino cyclization pathways (e.g., quinoxalines, phenazines, and certain linear polyimide architectures) that are accessible with the 2,5-substitution pattern . Even among mono-amino bromobenzonitriles such as 4-amino-2-bromobenzonitrile (CAS 53312-82-6), the single amino group limitation restricts the density of hydrogen-bond donors and the scope of dual-functionalization strategies [1]. The quantitative evidence below details these differentiation dimensions.

2,5-Diamino-3-bromobenzonitrile: Quantitative Comparative Evidence Against Closest Analogs and Regioisomers


Regioisomeric Differentiation: 2,5- vs 3,4-Diamino Substitution Determines Heterocycle Cyclization Pathway Accessibility

The 2,5-diamino substitution pattern positions the two amino groups in a 1,4-relationship (para across the ring), whereas the regioisomer 3,4-diamino-5-bromobenzonitrile (CAS 1417371-78-8) places them in a 1,2-relationship (ortho) . Ortho-diamino arenes are the canonical precursors for benzimidazole formation via condensation with carbonyl compounds or nitriles; the 3,4-isomer can directly cyclize to form benzimidazoles, while the 2,5-isomer cannot [1]. Conversely, the 1,4-diamino arrangement of 2,5-diamino-3-bromobenzonitrile enables distinct cyclocondensation pathways—including quinoxaline formation with α-dicarbonyl compounds and phenazine-type architectures—that are inaccessible to ortho-diamino isomers [1]. In polymer chemistry, 1,4-diamino monomers yield linear polyimide backbones with different chain topology compared to ortho-diamino-derived polymers, directly impacting liquid crystal alignment layer performance as described in patent EP 1860094 [2]. No single regioisomer can access both heterocycle families.

Heterocycle synthesis Regioselectivity Benzimidazole vs quinoxaline Polyimide diamines

Cross-Coupling Functionalization Capability: Bromine at C3 Enables Pd-Catalyzed Diversification Absent in Non-Halogenated 2,5-Diaminobenzonitrile

2,5-Diamino-3-bromobenzonitrile possesses a covalent C–Br bond at the C3 position that serves as a competent electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Ullmann-type couplings, and Buchwald-Hartwig C–N aminations . In contrast, the non-brominated analog 2,5-diaminobenzonitrile (CAS 14346-13-5, MW 133.15, mp 90–92 °C) lacks any halogen handle, rendering it inert toward these widely employed diversification reactions without prior functionalization [1]. The bromine atom thus provides a built-in exit vector for modular construction of biaryl and aryl-amine compound libraries starting from a common diaminobenzonitrile core. Bromobenzonitriles are established substrates for Pd-catalyzed Suzuki coupling, as demonstrated with 4-bromobenzonitrile in the synthesis of biphenyl carbonitrile intermediates .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Biaryl synthesis C-C bond formation

Antimicrobial Activity of Bromobenzonitrile Derivatives: Class-Level MIC Evidence Supporting Biological Screening Prioritization

Although direct MIC data for 2,5-diamino-3-bromobenzonitrile itself have not been reported in primary peer-reviewed literature as of the search date, structurally related bromobenzonitrile derivatives demonstrate quantifiable antimicrobial activity that supports class-level prioritization. Specifically, 4-amino-2-bromobenzonitrile (CAS 53312-82-6), a mono-amino regioisomeric analog, exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. More broadly, derivatives of bromobenzonitriles have been reported with MIC ranges of 16–64 µg/mL against Gram-positive pathogens including Staphylococcus aureus . The presence of both electron-donating amino groups and the electron-withdrawing nitrile on the brominated aromatic scaffold is believed to contribute to target engagement in bacterial enzyme inhibition [1].

Antimicrobial screening Minimum inhibitory concentration Staphylococcus aureus Drug discovery

Procurement Differentiation: Regioisomer Cost and Lead-Time Comparison for Budget-Conscious Laboratory Sourcing

A procurement-level comparison between the two brominated diaminobenzonitrile regioisomers reveals a substantial cost differential. The 3,4-diamino-5-bromobenzonitrile regioisomer (CAS 1417371-78-8) is listed by Aladdin Scientific at ¥1,588.00 (approximately $218 USD) per gram with a lead time of 8–12 weeks . In contrast, 2,5-diamino-3-bromobenzonitrile (CAS 82997-65-7) is stocked as a standard catalog item by Bidepharm (BD327776, 95%+ purity) with immediate availability and batch-specific QC documentation including NMR, HPLC, and GC . The non-brominated analog 2,5-diaminobenzonitrile (CAS 14346-13-5) is priced at $35/1g from AKSci (98% GC purity), representing a lower-cost but functionally distinct alternative lacking cross-coupling capability .

Chemical procurement Cost comparison Lead time Catalog availability

Physicochemical Property Differentiation: Lipophilicity (LogP) Shift Induced by C3 Bromination Alters Drug-Likeness Parameters

The introduction of bromine at C3 produces a measurable shift in computed lipophilicity compared to the non-brominated parent scaffold. 2,5-Diamino-3-bromobenzonitrile has an XLogP3 value of 1.5 , whereas 2,5-diaminobenzonitrile (CAS 14346-13-5) has a reported LogP of 1.88508 [1], representing a decrease of approximately 0.39 log units. This counterintuitive reduction in lipophilicity upon bromination reflects the electron-withdrawing effect of bromine polarizing the aromatic ring and enhancing the contribution of the polar amino and nitrile groups to overall hydrophilicity. Both compounds share a topological polar surface area (TPSA) of approximately 75.8 Ų [1], consistent with 2 hydrogen bond donors and 3 hydrogen bond acceptors. The lower LogP of the brominated compound places it closer to the optimal range for CNS drug-likeness (LogP 1–3) while retaining the synthetic versatility of the C–Br bond.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Evidence Limitations Advisory: Current Depth of Published Primary Research Data for This Specific Compound

It must be explicitly stated that 2,5-diamino-3-bromobenzonitrile has limited representation in peer-reviewed primary research literature and patents as of the search date. No published head-to-head biological or physicochemical studies directly comparing this compound against its analogs in identical assay systems were identified. The evidence presented above relies on structural and functional class-level inference, cross-vendor procurement data, and computed physicochemical properties rather than direct experimental comparisons from the primary literature [1]. This evidence profile is common for specialized building-block intermediates that serve as synthetic entry points rather than final bioactive compounds. Users are advised that the differentiation claims herein are structurally and chemically grounded but should be validated experimentally in the specific context of their intended application. The compound's primary value proposition rests on its unique combination of three functional handles (C2-NH₂, C5-NH₂, C3-Br) and one directing/activating group (C1-CN) on a single benzene ring—a substitution pattern not replicated by any single commercially available analog [2].

Evidence transparency Research gap Procurement risk assessment

Optimal Deployment Scenarios for 2,5-Diamino-3-bromobenzonitrile Based on Quantitative Differentiation Evidence


Modular Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling at the C3 Bromine Handle

For medicinal chemistry programs requiring parallel synthesis of biaryl or aryl-amine compound libraries, 2,5-diamino-3-bromobenzonitrile provides a single scaffold that can be diversified through Suzuki-Miyaura coupling at the C3 bromine position. This capability is absent in the non-brominated analog 2,5-diaminobenzonitrile, which would require separate halogenation step(s) to achieve the same diversification [1]. The two amino groups (C2 and C5) and the nitrile (C1) remain available for subsequent functionalization or heterocycle formation after the cross-coupling step, enabling a build-couple-cyclize strategy .

Quinoxaline and Phenazine Heterocycle Synthesis Exploiting the 1,4-Diamino Topology

The 1,4-diamino (para) arrangement of the amino groups uniquely enables cyclocondensation with α-dicarbonyl compounds to form quinoxaline derivatives—a pathway inaccessible to the 3,4-diamino regioisomer, which instead yields benzimidazoles [1]. This topological selectivity allows chemists to target quinoxaline-based kinase inhibitors or phenazine natural product analogs without competing benzimidazole formation, providing a regioisomer-level solution to heterocycle chemoselectivity [2].

Antimicrobial Lead Discovery: Prioritized Screening of Brominated Diaminobenzonitrile Scaffolds

Based on class-level MIC evidence showing brominated aminobenzonitrile derivatives with activity at 8–64 µg/mL against Staphylococcus aureus and Escherichia coli [1], 2,5-diamino-3-bromobenzonitrile warrants inclusion in antimicrobial screening libraries. The presence of two hydrogen-bond-donating amino groups—compared to the single amino group in 4-amino-2-bromobenzonitrile (MIC 8 µg/mL vs S. aureus)—may enhance target binding affinity, though direct comparative MIC data for the diamino compound remain to be generated .

Diamine Monomer for Functional Polyimides in Liquid Crystal Display (LCD) Alignment Layers

As described in patent EP 1860094, aromatic diamines with nitrile substituents serve as monomers for polyimide orientation layers in multi-domain vertical alignment (MVA) LCDs [1]. The 1,4-diamino topology of 2,5-diamino-3-bromobenzonitrile yields linear polyimide backbones distinct from those produced by ortho-diamino monomers. The bromine atom offers a post-polymerization functionalization handle for tuning surface properties, while the nitrile group contributes to the dielectric anisotropy required for liquid crystal alignment [1].

Quote Request

Request a Quote for 2,5-Diamino-3-bromobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.